5-Methoxy-1-methylindolin-6-amine
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Overview
Description
5-Methoxy-1-methylindolin-6-amine is a chemical compound with the molecular formula C10H14N2O. It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-Methoxy-1-methylindolin-6-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, specific reaction conditions would include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for indole derivatives generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methylindolin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
5-Methoxy-1-methylindolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methylindolin-6-amine involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
5-Methoxy-1-methylindolin-6-amine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2,3-dihydroindol-6-amine |
InChI |
InChI=1S/C10H14N2O/c1-12-4-3-7-5-10(13-2)8(11)6-9(7)12/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
LAMUHGWFYNMFAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C21)N)OC |
Origin of Product |
United States |
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